3-Amino-2-fluoropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-fluoropropanamide is a chemical compound with the molecular formula C₃H₇FN₂O. It is a fluorinated amide derivative, which makes it an interesting subject for various chemical and biological studies. The presence of both an amino group and a fluorine atom in its structure provides unique properties that can be exploited in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoropropanamide typically involves the reaction of 2-fluoropropanoic acid with ammonia or an amine under controlled conditions. One common method includes the use of 2-fluoropropanoic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-fluoropropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amides or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines. Substitution reactions can result in the formation of various substituted amides.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-fluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-fluoropropanamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, protein folding, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-fluoropropanoic acid
- 2-Amino-3-fluoropropanamide
- 3-Amino-2-chloropropanamide
Uniqueness
3-Amino-2-fluoropropanamide is unique due to the presence of both an amino group and a fluorine atom, which provides distinct chemical and biological properties. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C3H7FN2O |
---|---|
Molekulargewicht |
106.10 g/mol |
IUPAC-Name |
3-amino-2-fluoropropanamide |
InChI |
InChI=1S/C3H7FN2O/c4-2(1-5)3(6)7/h2H,1,5H2,(H2,6,7) |
InChI-Schlüssel |
RIMATVPQHHBOBB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.